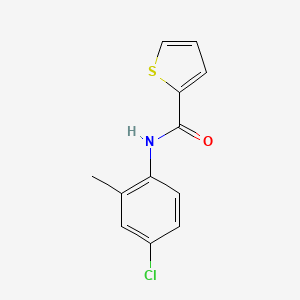![molecular formula C11H16ClN5O3 B5519542 ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B5519542.png)
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that features a triazine ring substituted with a morpholine group and a chloro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE typically involves the reaction of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazine with ethyl aminoacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Formation of various substituted triazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and pesticides.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
4-Chloro-6-(morpholin-4-yl)-1,3,5-triazine: Similar structure but lacks the ethyl aminoacetate group.
Ethyl 2-aminoacetate: Similar structure but lacks the triazine and morpholine groups.
Uniqueness
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is unique due to the combination of the triazine ring, morpholine group, and ethyl aminoacetate moiety. This combination imparts specific chemical and biological properties that are not present in the individual components.
特性
IUPAC Name |
ethyl 2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O3/c1-2-20-8(18)7-13-10-14-9(12)15-11(16-10)17-3-5-19-6-4-17/h2-7H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRRMIPXGYAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Benzamidomethyl)-4,6-dibromophenyl] 4-fluorobenzoate](/img/structure/B5519474.png)
![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)
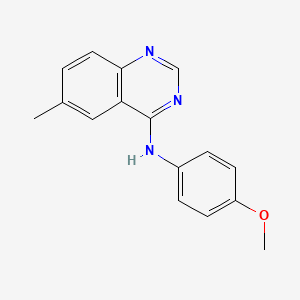
![1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5519500.png)
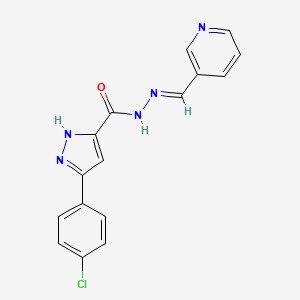
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
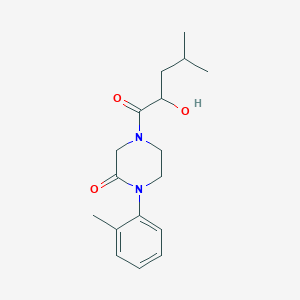
![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)
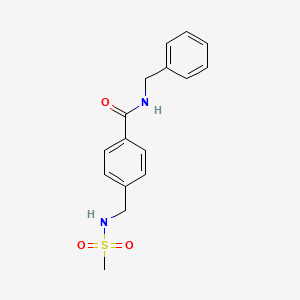
![1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B5519566.png)
